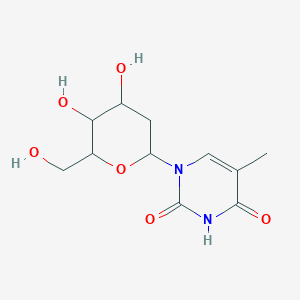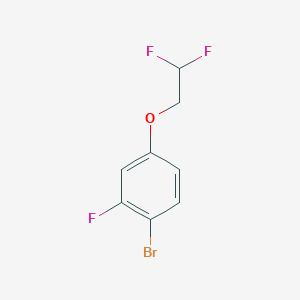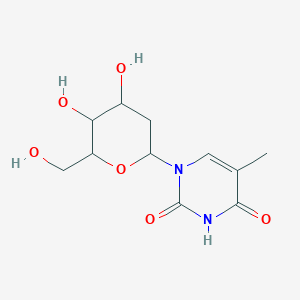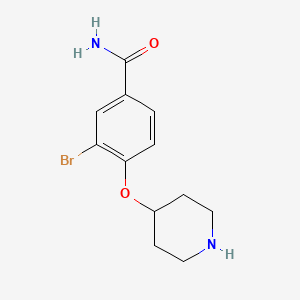
tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an iodo-substituted propyl group, and a carbamate functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the intermediate 1-iodo-2-(m-tolyl)propan-2-ol.
Reaction with tert-Butyl Chloroformate: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the desired carbamate.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the reactions with precise control over temperature and reaction time.
Automation: Employing automated systems for the addition of reagents and monitoring of reaction conditions.
Purification: Utilizing industrial-scale purification techniques such as distillation, crystallization, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for the synthesis of bioactive molecules.
Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate involves:
Molecular Targets: The compound interacts with specific enzymes or proteins, leading to inhibition or modification of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-((1-iodo-2-(p-tolyl)propan-2-yl)oxy)ethyl)carbamate
- tert-Butyl (2-((1-bromo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate
- tert-Butyl (2-((1-chloro-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-((1-iodo-2-(m-tolyl)propan-2-yl)oxy)ethyl)carbamate is unique due to the presence of the iodo group, which makes it highly reactive in substitution reactions
Properties
Molecular Formula |
C17H26INO3 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
tert-butyl N-[2-[1-iodo-2-(3-methylphenyl)propan-2-yl]oxyethyl]carbamate |
InChI |
InChI=1S/C17H26INO3/c1-13-7-6-8-14(11-13)17(5,12-18)21-10-9-19-15(20)22-16(2,3)4/h6-8,11H,9-10,12H2,1-5H3,(H,19,20) |
InChI Key |
AWSZTGJPJNDWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(CI)OCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-](/img/structure/B12087457.png)

